(E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
CAS No.: 477188-07-1
Cat. No.: VC7264025
Molecular Formula: C18H13BrN4S
Molecular Weight: 397.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477188-07-1 |
|---|---|
| Molecular Formula | C18H13BrN4S |
| Molecular Weight | 397.29 |
| IUPAC Name | (2E)-4-(3-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
| Standard InChI | InChI=1S/C18H13BrN4S/c1-12-5-2-3-8-15(12)22-23-16(10-20)18-21-17(11-24-18)13-6-4-7-14(19)9-13/h2-9,11,22H,1H3/b23-16+ |
| Standard InChI Key | SKQCKLMCBHZZNK-XQNSMLJCSA-N |
| SMILES | CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Introduction
(E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound categorized under thiazole derivatives. These compounds are renowned for their diverse biological activities and applications in medicinal chemistry, particularly in drug discovery and development.
Structural Overview
The compound consists of:
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A thiazole ring as the core structure.
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Substituents including a 3-bromophenyl group and a 2-methylphenyl group.
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A carbohydrazonoyl cyanide moiety attached to the thiazole ring.
Its unique molecular structure contributes to its distinct chemical reactivity and biological properties.
Synthesis and Reaction Mechanisms
3.1 General Synthesis Approach
The synthesis of (E)-4-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves multi-step reactions:
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Formation of the Thiazole Ring: This is achieved by condensing 3-bromobenzaldehyde with 2-methylphenylthiosemicarbazide under acidic conditions.
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Cyclization: The reaction proceeds in ethanol or methanol with hydrochloric acid as a catalyst to facilitate cyclization.
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Functionalization: The carbohydrazonoyl cyanide group is introduced through further reactions involving hydrazine derivatives.
3.2 Industrial Scale Production
In industrial settings, continuous flow reactors and automated synthesis equipment are employed to enhance yield and efficiency. Purification techniques such as recrystallization and chromatography ensure high purity of the final product.
Biological Activities
5.1 Antimicrobial Activity
Thiazole derivatives like this compound exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. The bromophenyl group enhances its interaction with microbial enzymes, leading to inhibition of microbial growth .
5.2 Anticancer Potential
Studies on similar thiazole derivatives demonstrate cytotoxic activity against cancer cell lines such as MCF7 (human breast adenocarcinoma). The compound's ability to bind specific cellular targets makes it a promising candidate for anticancer drug development .
Applications
6.1 Medicinal Chemistry
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Serves as a lead compound for designing drugs targeting microbial infections and cancer.
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Investigated for its potential to inhibit key enzymes in pathogenic organisms.
6.2 Organic Synthesis
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Utilized as a building block for synthesizing more complex molecules.
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Participates in reactions that yield derivatives with enhanced biological properties.
6.3 Material Science
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Explored for applications in developing new materials due to its stable chemical structure.
Comparative Analysis with Similar Compounds
| Compound | Similarity | Difference |
|---|---|---|
| Benzylamine | Contains an amine functional group | Lacks the thiazole and cyanide groups |
| Phenylmethanamine | Shares phenyl group | Does not include bromine or thiazole |
| Other Thiazole Derivatives | Common thiazole core structure | Unique bromophenyl and methylphenyl groups |
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